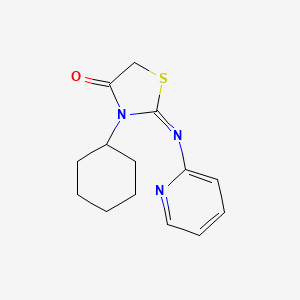

(2E)-3-cyclohexyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one

Descripción general

Descripción

(2E)-3-cyclohexyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with a cyclohexyl group and a pyridin-2-ylimino substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-cyclohexyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one typically involves the condensation of cyclohexyl isothiocyanate with 2-aminopyridine, followed by cyclization. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-3-cyclohexyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols can replace the hydrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under mild heating.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

Substitution: Amines, thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiazolidine derivatives

Substitution: Substituted pyridine derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidiabetic Properties

The compound belongs to the thiazolidinedione class, which is known for its role in managing type 2 diabetes mellitus. Thiazolidinediones enhance insulin sensitivity through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) . This mechanism helps reduce blood glucose levels and improve metabolic profiles in diabetic patients.

Case Study : A study demonstrated that thiazolidinediones, including derivatives like (2E)-3-cyclohexyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one, significantly improved glycemic control and insulin sensitivity in patients with type 2 diabetes . The compound's efficacy was attributed to its ability to lower circulating free fatty acids and improve lipid metabolism.

Anti-inflammatory Effects

Mechanism of Action

Research indicates that thiazolidinediones can exert anti-inflammatory effects by modulating cytokine production and reducing oxidative stress . This property is particularly beneficial in conditions characterized by chronic inflammation.

Case Study : In animal models of obesity-induced inflammation, treatment with thiazolidinedione derivatives led to a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest a potential role for this compound in managing inflammatory diseases .

Antifibrotic Activity

Clinical Relevance

Thiazolidinediones have shown promise in treating fibrosis-related conditions due to their ability to inhibit fibroblast activation and collagen deposition . This antifibrotic activity is crucial for conditions such as liver fibrosis and pulmonary fibrosis.

Case Study : A clinical trial involving patients with nonalcoholic steatohepatitis (NASH) revealed that treatment with thiazolidinedione compounds resulted in significant improvements in liver histology and reduced fibrosis scores . The compound's ability to target fibrogenesis pathways highlights its therapeutic potential.

Neuroprotective Effects

Emerging Research

Recent studies have begun to explore the neuroprotective properties of thiazolidinediones. These compounds may offer protective effects against neurodegenerative diseases by reducing neuronal apoptosis and promoting neurogenesis .

Case Study : In vitro studies demonstrated that this compound could enhance neuronal survival under oxidative stress conditions, suggesting a potential application in Alzheimer's disease therapy .

Table of Applications

Mecanismo De Acción

The mechanism of action of (2E)-3-cyclohexyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, resulting in the observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 3-cyclohexyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one

- 2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one

- 3-cyclohexyl-1,3-thiazolidin-4-one

Uniqueness

(2E)-3-cyclohexyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one is unique due to the presence of both the cyclohexyl and pyridin-2-ylimino groups, which can confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds.

Actividad Biológica

The compound (2E)-3-cyclohexyl-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one belongs to the thiazolidinone class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Synthesis

The molecular structure of this compound features a thiazolidinone core that is substituted with a cyclohexyl group and a pyridine-derived imine. The synthesis typically involves the condensation of cyclohexyl isothiocyanate with pyridine derivatives under controlled conditions to yield the target compound.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit notable antimicrobial properties. For instance, compounds within this class have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range from 0.4 to 15.6 μg/mL, indicating significant potency compared to standard antibiotics like ciprofloxacin .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 0.4 |

| 2 | Escherichia coli | 1.6 |

| 3 | Bacillus subtilis | 6.25 |

Antioxidant Activity

Thiazolidinones have also been evaluated for their antioxidant potential. The presence of the cyclohexyl group has been associated with enhanced radical scavenging activity, as evidenced by lipid peroxidation assays. Compounds with specific substitutions at position 4 of the thiazolidinone ring showed improved EC values in inhibiting oxidative stress markers .

Anti-inflammatory Properties

The anti-inflammatory effects of thiazolidinone derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes like COX-2 and iNOS. For example, certain derivatives have demonstrated efficacy in reducing nitric oxide production in LPS-stimulated macrophages, which is crucial for managing inflammatory responses .

Antitumor Activity

Thiazolidinones have been investigated for their antitumor properties as well. Studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their structural features. Key findings include:

- Substitution Patterns : The presence of hydrophobic groups such as cyclohexyl enhances antibacterial activity.

- Aromatic Systems : Incorporation of aromatic moieties can improve interaction with biological targets, enhancing overall efficacy.

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted on a series of thiazolidinone derivatives highlighted that those with a pyridine substituent exhibited superior antibacterial activity against multidrug-resistant strains compared to their non-pyridine counterparts .

- Case Study on Antioxidant Activity : Another investigation revealed that specific thiazolidinone derivatives significantly reduced lipid peroxidation in vitro, showcasing their potential as therapeutic agents in oxidative stress-related disorders .

Propiedades

IUPAC Name |

(2E)-3-cyclohexyl-2-pyridin-2-ylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c18-13-10-19-14(16-12-8-4-5-9-15-12)17(13)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2/b16-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUXBAFNQJQXLI-JQIJEIRASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)CSC2=NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N\2C(=O)CS/C2=N/C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.